molecular formula C20H14ClN3O2 B2657739 4-Chloro-1-naphthyl 5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl ether CAS No. 338410-61-0

4-Chloro-1-naphthyl 5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl ether

Cat. No.: B2657739
CAS No.: 338410-61-0
M. Wt: 363.8
InChI Key: DFUSOVKMCNZCRI-UHFFFAOYSA-N
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Description

4-[(4-chloro-1-naphthalenyl)oxy]-5-methoxy-2-(2-pyridinyl)pyrimidine is an organonitrogen heterocyclic compound.

Scientific Research Applications

Polyimide Synthesis

4-Chloro-1-naphthyl 5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl ether, as part of pyridine-based ethers, plays a crucial role in the synthesis of polyimides. These polymers, known for their high thermal stability, are synthesized using pyridine-based ether diamines. These diamines are reacted with various dianhydrides, resulting in polyimides with unique thermal and physical properties, like high glass-transition temperatures and excellent thermal stability (Mehdipour‐Ataei & Amirshaghaghi, 2004).

Heat Resistant Polyimides

Another significant application is the creation of heat-resistant polyimides. These are synthesized using pyridine-based diamines with built-in ether and ester groups, showing potential for advanced materials in high-temperature environments. These polyimides demonstrate remarkable thermal properties, which are essential for various industrial applications (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2005).

Synthesis of Fluorinated Polyimides

The compound is also used in the synthesis of fluorinated polyimides. These polymers, derived from trifluoromethylated bis(ether amine), exhibit high molecular weights and are suitable for creating flexible, tough films. They possess high thermal stability, making them ideal for specialized applications in electronics and aeronautics (Hsiao, Yang, & Huang, 2004).

Properties

IUPAC Name

4-(4-chloronaphthalen-1-yl)oxy-5-methoxy-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2/c1-25-18-12-23-19(16-8-4-5-11-22-16)24-20(18)26-17-10-9-15(21)13-6-2-3-7-14(13)17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUSOVKMCNZCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=C(C3=CC=CC=C32)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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